molecular formula C24H41N3O6 B13963221 CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- CAS No. 59252-35-6

CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL-

Cat. No.: B13963221
CAS No.: 59252-35-6
M. Wt: 467.6 g/mol
InChI Key: KPDUJONFVNUHQT-TWHAJKEOSA-N
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Description

CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- is a synthetic nucleoside analog. It is structurally related to cytosine, one of the four main bases found in DNA and RNA. This compound is characterized by the presence of a pentadecanoyl group attached to the N4 position of the cytosine base, and an arabinofuranosyl sugar moiety linked to the N1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- typically involves the following steps:

    Protection of the hydroxyl groups: The hydroxyl groups of the arabinofuranosyl sugar are protected using suitable protecting groups.

    Glycosylation: The protected sugar is then glycosylated with cytosine to form the nucleoside.

    Acylation: The N4 position of the cytosine base is acylated with pentadecanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions

CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N4 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- has several scientific research applications:

    Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.

    Biology: The compound is used in studies of DNA and RNA interactions, as well as in the development of nucleoside-based probes.

    Industry: The compound can be used in the synthesis of novel nucleoside analogs for various industrial applications.

Mechanism of Action

The mechanism of action of CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The pentadecanoyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can be phosphorylated to its active triphosphate form, which can then be incorporated into nucleic acids, leading to chain termination or other disruptions in nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-STEAROYL-: This compound has a stearoyl group instead of a pentadecanoyl group.

    CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MYRISTOYL-: This compound has a myristoyl group instead of a pentadecanoyl group.

    CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-DEANOYL-: This compound has a decanoyl group instead of a pentadecanoyl group.

Uniqueness

CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- is unique due to the presence of the pentadecanoyl group, which may confer distinct lipophilic properties and biological activities compared to its analogs with different acyl groups.

Properties

CAS No.

59252-35-6

Molecular Formula

C24H41N3O6

Molecular Weight

467.6 g/mol

IUPAC Name

N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]pentadecanamide

InChI

InChI=1S/C24H41N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(29)25-19-15-16-27(24(32)26-19)23-22(31)21(30)18(17-28)33-23/h15-16,18,21-23,28,30-31H,2-14,17H2,1H3,(H,25,26,29,32)/t18-,21-,22+,23-/m1/s1

InChI Key

KPDUJONFVNUHQT-TWHAJKEOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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